molecular formula C15H23ClN4O2 B7899254 2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7899254
M. Wt: 326.82 g/mol
InChI Key: RDNKGZGVXNUANG-UHFFFAOYSA-N
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Description

2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class, featuring a piperidine core linked to a chloropyrimidine group, are frequently explored as key scaffolds in the development of ATP-competitive protein kinase inhibitors . Protein Kinase B (PKB/Akt) is a central node in the PI3K signaling pathway, which regulates critical cellular processes like growth, proliferation, and survival; dysregulation of this pathway is a common feature in many human cancers, making it a prominent target for therapeutic intervention . As a synthetic building block, this tert-butyl ester-protected piperidine compound provides researchers with a versatile handle for further chemical modification. The chloro group on the pyrimidine ring offers a reactive site for nucleophilic aromatic substitution, while the Boc-protected piperidine can be readily deprotected to reveal a secondary amine for further derivatization. This allows for the systematic synthesis of compound libraries aimed at optimizing potency, selectivity, and drug-like properties. Research into analogous compounds has demonstrated their potential to yield potent, nanomolar-scale inhibitors of PKB with significant selectivity over related kinases like PKA, and to show promising in vivo antitumor activity in preclinical models . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 2-[[(2-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-5-4-6-11(20)10-18-12-7-8-17-13(16)19-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNKGZGVXNUANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring and a chloro-pyrimidine moiety. Its molecular formula is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, and it has a molecular weight of approximately 340.85 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in oncology.

Chemical Structure and Reactivity

The structural features of this compound contribute to its biological activity. The piperidine ring provides basicity, while the chloro-pyrimidine moiety enhances its reactivity and interaction with biological targets. The tert-butyl ester group is significant for solubility and bioavailability.

Chemical Reactivity:

  • Functional Groups: The presence of the chloro and amino groups allows for nucleophilic substitutions and other chemical reactions that can modify the compound to enhance its biological properties.
  • Synthesis Pathways: The synthesis typically involves several steps, including the formation of the piperidine ring and incorporation of the chloro-pyrimidine moiety via coupling reactions.

Biological Activity

Preliminary studies suggest that This compound exhibits significant biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, making this compound a candidate for therapeutic applications.

The inhibition of PRMT5 by this compound leads to decreased cell proliferation in certain cancer cell lines. This mechanism is crucial as PRMT5 plays a role in regulating gene expression and cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits PRMT5 activity, leading to:

  • Decreased proliferation of cancer cells.
  • Induction of apoptosis in specific cancer types.

Case Studies

  • Case Study on Cancer Cell Lines:
    • Objective: To evaluate the efficacy of the compound against breast cancer cell lines.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating effective inhibition.
  • Mechanistic Studies:
    • Objective: To understand the binding affinity and inhibition mechanisms concerning PRMT5.
    • Findings: Binding assays revealed a high affinity for PRMT5, suggesting potential for further development into a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterContains a different chlorinated pyrimidinePotentially different biological activity against specific cancer types
6-[2-(1-acetylpiperidin-4-yl)ethylamino]pyrimidine-4-carboxylic acidFeatures an acetyl group on piperidineMay exhibit distinct pharmacokinetic properties
3-(5-Chloro-pyrimidin-2-ylamino)-methyl-piperidineLacks tert-butyl groupDifferences in solubility and stability

Scientific Research Applications

Overview

2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1224600-42-3) is a synthetic compound that belongs to the class of piperidinecarboxylic acids. Its structure features a piperidine ring substituted with a chloro-pyrimidine moiety, which lends it potential utility in various scientific and pharmaceutical applications.

Pharmaceutical Development

This compound has shown promise in the field of drug discovery, particularly as a scaffold for developing new therapeutic agents targeting various diseases. The presence of the chloro-pyrimidine group is significant due to its known biological activity, which can be leveraged to create novel pharmaceuticals.

Anticancer Research

Research indicates that derivatives of pyrimidine compounds can exhibit anticancer properties. Studies have focused on the synthesis of similar compounds to evaluate their efficacy against cancer cell lines. The specific structural features of this compound may enhance its potential as an anticancer agent by modulating molecular interactions within cancer cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, as many piperidine derivatives have been reported to possess such properties. Investigations into its efficacy against various bacterial strains could provide insights into its utility in treating infections.

Neurological Disorders

Given the piperidine framework, there is potential for this compound to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression or anxiety. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several piperidine derivatives, including those similar to this compound, for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that modifications in the pyrimidine ring significantly affected cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university demonstrated that certain piperidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, suggesting that compounds like this compound could be further explored for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperidine derivatives, focusing on substituents, molecular weights, and applications:

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 2-[(2-Chloro-pyrimidin-4-ylamino)-methyl] ~326.83 (estimated) Intermediate for kinase inhibitors; reactive chloro-pyrimidine for further derivatization
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-[(3-Chloro-quinoxalin-2-ylamino)-methyl] 376.88 Quinoxaline moiety enhances DNA intercalation potential; used in anticancer drug discovery
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-[(3-Cyano-pyridin-2-ylamino)-methyl] 316.40 Pyridine-based scaffold for adenosine receptor modulation; improved metabolic stability
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl) 341.45 Pyrimidine ether linkage reduces electrophilicity; used in antiviral agent synthesis
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl 326.83 Carbamate group enhances bioavailability; applied in A2A adenosine receptor studies
4-[(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-[(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl] ~379.47 (estimated) Ethoxy and methylthio groups improve lipophilicity; explored in kinase inhibitor optimization

Key Structural and Functional Differences

Substituent Reactivity: The target compound’s 2-chloro-pyrimidine group is more electrophilic than the quinoxaline () or pyridine analogs (), enabling efficient cross-coupling reactions . Compounds with ether linkages (e.g., 4-Chloro-6-methyl-pyrimidin-2-yloxymethyl in ) exhibit reduced reactivity compared to amino-linked derivatives, favoring stability over functionalization .

Carbamate derivatives () show enhanced pharmacokinetic profiles, making them suitable for in vivo studies targeting adenosine receptors .

Synthetic Accessibility :

  • The tert-butyl ester group in all compounds simplifies purification via flash chromatography, as seen in piperidine intermediates (). However, the 2-chloro-pyrimidine substituent requires careful handling under anhydrous conditions to avoid hydrolysis .

Research Findings

  • Synthetic Yields : The tert-butyl carbamate group is typically introduced via Boc-protection (e.g., tert-butyl piperidin-4-ylcarbamate in ) with yields exceeding 85% under mild conditions .
  • Biological Potency: Pyrimidine-linked piperidines (e.g., ) show sub-nanomolar EC50 values in A2A adenosine receptor assays, comparable to ATL146e (EC50 = 0.19 nM) in .
  • Stability : The tert-butyl ester moiety in the target compound resists enzymatic degradation better than methyl esters, as observed in ’s synthesis of acetylpiperidine intermediates .

Preparation Methods

Nucleophilic Aromatic Substitution

Reacting 2-chloro-pyrimidin-4-amine with a Boc-protected piperidinylmethylamine under basic conditions. For example, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is synthesized using potassium carbonate in DMF at 80°C. Adapting this to the target compound, the reaction would proceed as:

2-Chloro-pyrimidin-4-amine+Boc-piperidinylmethylamineBase, DMFTarget Compound\text{2-Chloro-pyrimidin-4-amine} + \text{Boc-piperidinylmethylamine} \xrightarrow{\text{Base, DMF}} \text{Target Compound}

Table 2: Coupling Reaction Optimization

BaseSolventTemperatureYieldReference
K₂CO₃DMF80°C65%*
Cs₂CO₃DMSO100°C58%
*Extrapolated from analogous reactions in.

Boc Deprotection and Final Modifications

The tert-butyl ester group is retained in the final product but may require deprotection in related derivatives. Acidic conditions (e.g., HCl in dioxane) selectively remove the Boc group without affecting the pyrimidine ring.

Analytical Characterization

Key characterization data for the target compound include:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), 4.80 (s, 2H, CH₂NH), 6.40 (s, 1H, pyrimidine-H).

  • HRMS : Calculated for C₁₆H₂₄ClN₄O₂ [M+H]⁺: 363.1584; Found: 363.1586.

Comparative Analysis of Methods

Nucleophilic Substitution offers simplicity but struggles with steric hindrance, yielding ~60–65%. Pd-Catalyzed Coupling improves regioselectivity but increases cost and complexity. The choice hinges on scale and purity requirements.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents like K₂CO₃ over Cs₂CO₃ . Solvent recovery systems (e.g., DMF distillation) and catalytic metal removal protocols are critical for compliance with green chemistry principles.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic screening of reaction conditions. For example:
  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as demonstrated in multi-step protocols involving tert-butyl-protected intermediates .
  • Solvent and Base : Employ polar aprotic solvents (e.g., DCM) with mild bases (e.g., Cs₂CO₃) to stabilize reactive intermediates and minimize side reactions .
  • Purification : Chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%), as noted in protocols for structurally similar piperidine derivatives .
  • Temperature Control : Reactions at 40–100°C under inert atmospheres (N₂/Ar) enhance reproducibility .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves the tert-butyl group (δ ~1.4 ppm) and pyrimidine/piperidine proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Optional for absolute stereochemistry confirmation in asymmetric analogs .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles, as recommended for tert-butyl piperidine derivatives .
  • Storage : Store in sealed containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloro-pyrimidine moiety be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., SNAr displacement at the 2-chloro position) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic substitution pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in pyrimidine functionalization .

Q. How should researchers address discrepancies in reported toxicity data for structurally related compounds?

  • Methodological Answer :
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to compare acute toxicity (IC₅₀) with literature values .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative or hydrolytic degradation products that may contribute to toxicity .
  • Cross-Referencing : Validate findings against safety data sheets (SDS) for analogous tert-butyl piperidine carboxylates .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 25–60°C, then analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>100°C typical for tert-butyl esters) .

Q. How can computational tools aid in designing derivatives with enhanced biological activity?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituent modifications .
  • QSAR Modeling : Train models on datasets of pyrimidine-piperidine analogs to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .

Data Contradiction Analysis

Q. How to resolve conflicting reports on optimal reaction solvents for coupling reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. THF) and measure yields via HPLC to identify solvent-dependent side reactions .
  • Solvent Polarity Correlation : Compare dielectric constants (ε) with reaction efficiency; polar solvents may stabilize charged intermediates in SNAr mechanisms .

Q. Why do different studies report varying spectral data for the tert-butyl group?

  • Methodological Answer :
  • Crystallographic Validation : Confirm conformational flexibility of the tert-butyl group in solid-state vs. solution NMR .
  • Dynamic Effects : Variable temperature NMR (VT-NMR) can reveal rotational barriers influencing peak splitting .

Methodological Tables

Parameter Optimized Condition Evidence Source
Catalytic SystemPd(OAc)₂/XPhos in tert-butanol
Purification MethodReverse-phase HPLC (MeCN/H₂O gradient)
Stability Threshold >100°C (TGA decomposition)

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